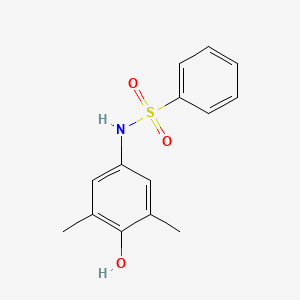

N-(4-hydroxy-3,5-dimethylphenyl)benzenesulfonamide

Descripción general

Descripción

N-(4-hydroxy-3,5-dimethylphenyl)benzenesulfonamide is an organic compound with the molecular formula C14H15NO3S It is characterized by the presence of a benzenesulfonamide group attached to a 4-hydroxy-3,5-dimethylphenyl moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-hydroxy-3,5-dimethylphenyl)benzenesulfonamide typically involves the reaction of 4-amino-2,6-dimethylphenol with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Análisis De Reacciones Químicas

Types of Reactions

N-(4-hydroxy-3,5-dimethylphenyl)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or thiols can react with the sulfonamide group under basic conditions.

Major Products Formed

Oxidation: Formation of 4-hydroxy-3,5-dimethylbenzaldehyde.

Reduction: Formation of 4-amino-3,5-dimethylphenylbenzenesulfonamide.

Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Oncology and Medicinal Chemistry

N-(4-hydroxy-3,5-dimethylphenyl)benzenesulfonamide has been primarily studied for its potential as an antitumor agent . Its derivatives have demonstrated significant cytotoxic activities against various cancer cell lines.

-

Methods of Application :

- Synthesis of derivatives followed by in vitro testing for cytotoxicity.

- Evaluation of tumor specificity and enzyme inhibition.

-

Results :

- Some derivatives showed strong inhibition of human carbonic anhydrase isoforms, which are implicated in tumor growth and metastasis.

- Enhanced antitumoral activity has been observed in models of colon and prostate cancer, suggesting potential for novel cancer therapies.

Biochemistry

The compound acts as an inhibitor of carbonic anhydrase , an enzyme crucial for many physiological processes.

-

Methods of Application :

- Conducting enzyme assays to assess the inhibitory effects on carbonic anhydrase activity.

- Results :

Agricultural Science

In agricultural applications, this compound serves as an intermediate in the synthesis of agrochemicals aimed at improving crop protection.

-

Methods of Application :

- Synthesis of agrochemical compounds followed by field trials to evaluate efficacy in pest and disease control.

-

Results :

- The compound contributed to the development of effective agrochemicals that enhance crop yield and resistance to pests.

Case Study 1: Antitumor Activity

In a study involving murine models, derivatives of this compound were administered to evaluate their effect on tumor growth. Results indicated a dose-dependent inhibition of tumor growth with maximum efficacy observed at higher concentrations (100 mg/kg), comparable to established CA IX inhibitors .

Case Study 2: Enzyme Inhibition

Research focusing on the inhibition of carbonic anhydrase isoforms revealed that certain derivatives exhibited significantly higher binding affinity compared to other tested compounds. This highlights the potential for these derivatives in drug development targeting metabolic disorders and cancer therapies .

Mecanismo De Acción

The mechanism of action of N-(4-hydroxy-3,5-dimethylphenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting the pH regulation in cells. This inhibition can lead to the suppression of tumor growth and bacterial proliferation .

Comparación Con Compuestos Similares

Similar Compounds

4-hydroxy-3,5-dimethylphenylboronic acid: Shares the 4-hydroxy-3,5-dimethylphenyl moiety but differs in the functional group attached.

4-hydroxy-3,5-dimethylphenyl thiocyanate: Similar structure with a thiocyanate group instead of the sulfonamide group.

4-hydroxy-3,5-dimethylbenzaldehyde: Contains the same phenyl group but with an aldehyde functional group.

Uniqueness

N-(4-hydroxy-3,5-dimethylphenyl)benzenesulfonamide is unique due to its combination of the sulfonamide group with the 4-hydroxy-3,5-dimethylphenyl moiety. This structure imparts specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Actividad Biológica

N-(4-hydroxy-3,5-dimethylphenyl)benzenesulfonamide, also known by its CAS number 50994-42-8, is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and inflammation. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Molecular Formula : C14H15NO3S

- Molecular Weight : 277.34 g/mol

- IUPAC Name : this compound

This compound exhibits several mechanisms of action that contribute to its biological activities:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in inflammatory pathways, particularly those related to the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and nitric oxide (NO) in murine macrophages .

- Anticancer Properties : Research indicates that this sulfonamide may exert cytotoxic effects on various cancer cell lines through apoptosis induction and cell cycle arrest. It has demonstrated significant inhibitory effects on tumor growth in animal models .

- Targeting Bromodomains : The compound acts as an inhibitor for bromodomain-containing proteins, which are implicated in cancer progression and inflammation. It selectively inhibits BRD4, a key regulator of gene expression associated with oncogenesis .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. Modifications to the phenolic hydroxyl group and the sulfonamide moiety have been studied to enhance potency and selectivity against target proteins. For instance:

- Hydroxyl Group : The presence of the hydroxyl group at the para position is critical for binding affinity to bromodomains.

- Dimethyl Substituents : The 3,5-dimethyl substitutions on the phenyl ring enhance lipophilicity and potentially improve cellular uptake .

Case Studies

Several studies have documented the efficacy of this compound in preclinical models:

- Tumor Growth Inhibition : In a study involving 4T1 mouse breast tumor models, administration of the compound resulted in dose-dependent inhibition of tumor growth, with maximum efficacy observed at a dosage of 100 mg/kg .

- Cytotoxicity Against Cancer Cell Lines : The compound showed potent cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia), with IC50 values indicating effective cell proliferation inhibition .

Data Table

The following table summarizes key findings related to the biological activity of this compound:

Propiedades

IUPAC Name |

N-(4-hydroxy-3,5-dimethylphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3S/c1-10-8-12(9-11(2)14(10)16)15-19(17,18)13-6-4-3-5-7-13/h3-9,15-16H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVOYGDNHJYJIEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)NS(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350137 | |

| Record name | N-(4-hydroxy-3,5-dimethylphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50994-42-8 | |

| Record name | N-(4-hydroxy-3,5-dimethylphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.